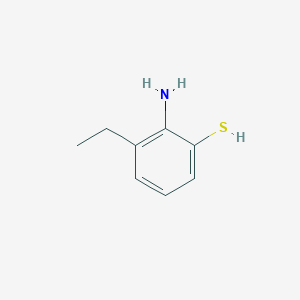

2-Amino-3-ethylbenzene-1-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-ethylbenzenethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NS/c1-2-6-4-3-5-7(10)8(6)9/h3-5,10H,2,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWCFOOVGHZNMLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10622272 | |

| Record name | 2-Amino-3-ethylbenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.25 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139331-76-3 | |

| Record name | 2-Amino-3-ethylbenzenethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139331-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-3-ethylbenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Reaction Mechanisms of 2 Amino 3 Ethylbenzene 1 Thiol

Reactions Involving the Thiol Group of 2-Amino-3-ethylbenzene-1-thiol

The thiol group is a versatile functional group known for its nucleophilicity and its susceptibility to oxidation. The presence of the amino and ethyl groups on the aromatic ring modulates these properties.

Oxidation Reactions of the Thiol Moiety

Thiols are readily oxidized to various sulfur-containing compounds, with the most common product being a disulfide. This transformation can be achieved using a range of mild oxidizing agents. For this compound, the primary oxidation product is the corresponding disulfide, bis(2-amino-3-ethylphenyl) disulfide.

The oxidation can proceed through different mechanisms, including one-electron and two-electron pathways. nih.gov One-electron oxidation generates a thiyl radical (RS•), and the subsequent combination of two such radicals forms the disulfide bond (RS-SR). nih.govnih.gov Two-electron oxidation can proceed via intermediates like a sulfenic acid (RSOH). nih.gov The ease of oxidation for aromatic thiols is generally greater than for aliphatic thiols. mdpi.com The reaction is often catalyzed by metal salts or can even occur in the presence of atmospheric oxygen. mdpi.comrsc.org

For instance, 2-aminothiophenol (B119425), a closely related compound, is known to be unstable and easily oxidizes to form bis(2-aminophenyl) disulfide. rsc.org This reactivity is expected to be mirrored by this compound. Harsh oxidizing conditions can lead to further oxidation to form sulfonic acids.

| Reactant | Oxidizing Agent | Product | General Conditions |

|---|---|---|---|

| This compound | I₂, Br₂, Air (O₂) | bis(2-amino-3-ethylphenyl) disulfide | Mild, often catalyzed by metal salts or base |

| This compound | H₂O₂, KMnO₄, HNO₃ | 2-Amino-3-ethylbenzenesulfonic acid | Strong oxidizing conditions |

Thiol-Disulfide Exchange Processes

Thiol-disulfide exchange is a fundamental reaction where a thiol reacts with a disulfide, resulting in the formation of a new disulfide and a new thiol. This process is a series of equilibrium reactions initiated by the nucleophilic attack of a thiolate anion (RS⁻) on one of the sulfur atoms of the disulfide bond. nih.govlibretexts.org

The reaction proceeds via an Sₙ2-type mechanism, where the attacking thiolate forms a transient, negatively charged trisulfide intermediate. nih.gov The rate and equilibrium of this exchange are influenced by several factors, including the pKa of the thiols involved and the stability of the disulfide bonds. researchgate.netnih.gov For aromatic thiols, the pKa values and reactivity are key determinants of the exchange rate. researchgate.net The presence of redox mediators can also promote these exchange reactions. chimicatechnoacta.ruchimicatechnoacta.ru

This process is crucial in biological systems, for example, in the folding of proteins containing disulfide bridges, where enzymes like protein disulfide isomerase (PDI) catalyze the exchange to ensure correct pairing of cysteine residues. nih.gov

Reactions Leading to Carbon-Sulfur Bond Formation and Cleavage

The thiol group of this compound can participate in reactions that form new carbon-sulfur (C-S) bonds. A prominent example is the condensation reaction with carbonyl compounds. The reaction of 2-aminothiophenol with aldehydes or ketones is a well-established method for synthesizing benzothiazoles, a class of heterocyclic compounds. researchgate.netekb.egmdpi.commdpi.comscispace.com The mechanism involves the initial nucleophilic attack of the thiol on the carbonyl carbon, followed by an intramolecular cyclization involving the amino group and subsequent dehydration/oxidation. ekb.egresearchgate.net

Thia-Michael additions are another important class of C-S bond-forming reactions, where the thiol adds across an α,β-unsaturated carbonyl compound. researchgate.netias.ac.inacs.org These reactions are often catalyzed by acids or bases.

Conversely, the cleavage of the C-S bond in thiophenols is generally difficult due to the bond's stability. However, under specific conditions, often involving transition metal catalysts, C-S bond cleavage can be achieved. acs.orglehigh.eduscience.govpnas.org For instance, desulfurization reactions are important in industrial processes like hydrodesulfurization of petroleum. lehigh.edu

| Reactant 1 | Reactant 2 | Product Type | Reaction Type |

|---|---|---|---|

| This compound | Aldehyde (R-CHO) | 2-Substituted-4-ethylbenzothiazole | Condensation/Cyclization |

| This compound | α,β-Unsaturated Ketone | 1,5-Benzothiazepine (B1259763) derivative | Thia-Michael Addition/Cyclization |

| This compound | Alkyl Halide (R-X) | Alkyl aryl sulfide | Nucleophilic Substitution (S-alkylation) |

Reactions Involving the Amino Group of this compound

The primary aromatic amino group in this compound is a key center of reactivity, functioning as a potent nucleophile and a base. Its reactivity is influenced by the electron-donating nature of the ethyl group and the electron-donating, though also potentially coordinating, thiol group.

Nucleophilic Reactions of the Aromatic Amine

The lone pair of electrons on the nitrogen atom makes the amino group nucleophilic. Aromatic amines are generally less basic and nucleophilic than aliphatic amines because the lone pair can be delocalized into the aromatic ring. However, they readily participate in a variety of nucleophilic reactions.

One of the most characteristic reactions is nucleophilic acyl substitution, where the amine attacks an acyl halide or anhydride (B1165640) to form an amide. This reaction, often referred to as acylation, is frequently used to protect the amino group or to synthesize amide derivatives. For example, 2-ethylaniline (B167055) can be acetylated using acetic anhydride. libretexts.org The amino group of this compound can also participate in intramolecular nucleophilic attacks, as seen in the formation of benzothiazoles from its reaction with aldehydes, where it attacks the intermediate formed after the initial thiol addition. ekb.eg

Derivatization and Functionalization of the Primary Amine Functionality

The primary amine functionality allows for a wide range of derivatization reactions, which are essential for synthesizing more complex molecules.

Diazotization: Primary aromatic amines react with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures (0-5 °C), to form diazonium salts. acs.orgicrc.ac.irrsc.orgresearchgate.net This process is known as diazotization. The resulting diazonium salt of this compound would be a highly versatile intermediate, capable of undergoing various subsequent reactions, such as Sandmeyer reactions to introduce a range of substituents or azo coupling reactions to form azo dyes. icrc.ac.irresearchgate.net

Acylation: As mentioned, acylation is a common derivatization method. The reaction with acyl chlorides or anhydrides yields stable N-acyl derivatives (amides). This is not only a synthetic tool but also a method to temporarily reduce the activating effect of the amino group in electrophilic aromatic substitution reactions. libretexts.org

Imine Formation: The primary amine can react with aldehydes and ketones in a condensation reaction to form imines (Schiff bases). This reaction is typically catalyzed by acid.

| Reactant | Reagent(s) | Product Type | Reaction Name |

|---|---|---|---|

| This compound | NaNO₂, HCl (aq) | Diazonium Salt | Diazotization |

| This compound | Acetyl Chloride (CH₃COCl) | N-(2-ethyl-6-mercaptophenyl)acetamide | Acylation |

| This compound | Benzaldehyde (C₆H₅CHO) | Imine (Schiff Base) | Condensation |

Reactivity of the Ethyl Substituent on the Aromatic Ring

The ethyl group attached to the aromatic core of this compound offers avenues for synthetic modification, primarily through functionalization of the alkyl chain or activation of its C-H bonds.

While specific literature on the functionalization of the ethyl group in this compound is not extensively documented, the reactivity can be inferred from established transformations of similar alkyl-substituted aromatic compounds. General strategies for alkyl group functionalization often involve oxidation or halogenation reactions.

Oxidation of the ethyl group can potentially lead to various products. For instance, strong oxidizing agents could convert the ethyl group to an acetyl group or even a carboxylic acid, though such harsh conditions might also affect the sensitive amino and thiol functionalities. Milder, more selective oxidation methods would be required. Enzymatic catalysis, for example with ethylbenzene (B125841) dehydrogenase, has been shown to hydroxylate the ethyl substituent of various aromatic compounds to the corresponding alcohol. nih.gov

Another functionalization strategy is free-radical halogenation at the benzylic position of the ethyl group, typically using reagents like N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator. This would yield a 1-haloethyl derivative, a versatile intermediate for subsequent nucleophilic substitution reactions.

| Functionalization Strategy | Reagent/Conditions | Potential Product | Note |

| Benzylic Hydroxylation | Ethylbenzene Dehydrogenase | 1-(2-Amino-3-mercaptophenyl)ethanol | Based on reactivity of analogous ethylarenes. nih.gov |

| Benzylic Bromination | N-Bromosuccinimide (NBS), Initiator | 2-(1-Bromoethyl)-6-aminobenzenethiol | A common method for benzylic C-H functionalization. |

| Oxidation to Ketone | Strong Oxidizing Agent (e.g., KMnO4, CrO3) | 1-(2-Amino-3-mercaptophenyl)ethan-1-one | Risk of over-oxidation and side reactions with -NH2 and -SH groups. |

This table presents potential reactions based on the known chemistry of similar compounds, as direct experimental data for this compound is limited.

Modern synthetic methods increasingly rely on transition-metal-catalyzed C-H activation to functionalize otherwise inert carbon-hydrogen bonds. For an ethylarene like this compound, both the benzylic (α) and terminal (β) C-H bonds of the ethyl group, as well as the aromatic C-H bonds, are potential sites for activation.

Palladium, rhodium, and iridium complexes are known to catalyze the C-H activation of alkylarenes. nih.govnih.gov The regioselectivity of these reactions is often influenced by directing groups. In the case of this compound, the amino and thiol groups could potentially direct a metal catalyst to a nearby C-H bond. However, direct C-H activation of the ethyl group in the presence of the highly reactive amino and thiol groups would be challenging and require carefully designed catalytic systems to achieve selectivity. For instance, iridium complexes have been shown to selectively activate the ortho-C-H bonds of alkylarenes by transiently inserting into the benzylic C-H bond. nih.gov This suggests that the ethyl group can play a role in directing aromatic C-H activation.

Research on ethylbenzene dehydrogenase has demonstrated that enzymatic systems can achieve selective hydroxylation at the benzylic position of the ethyl group, a form of biological C-H activation. nih.gov This enzymatic approach offers a high degree of selectivity that can be difficult to achieve with traditional chemical catalysts.

| Catalyst/System | Reaction Type | Potential Outcome | Reference/Basis |

| Iridium Complexes | C-H Oxidative Addition | ortho-Aromatic C-H activation | Based on studies of other alkylarenes. nih.gov |

| Palladium Catalysts | Dehydrogenative Cross-Coupling | Alkenylation or arylation at the ethyl group | A common strategy for C(sp3)-H functionalization. mdpi.com |

| Ethylbenzene Dehydrogenase | Enzymatic Hydroxylation | Selective formation of (S)-1-(2-Amino-3-mercaptophenyl)ethanol | Based on known enzymatic reactions with ethylbenzene analogs. nih.gov |

This table outlines potential C-H activation reactions. Specific studies on this compound are not widely available.

Alkyl Group Functionalization Strategies

Cyclization and Heterocyclic Annulation Reactions Involving this compound

The proximate amino and thiol groups are the most reactive sites of this compound, making it an excellent precursor for the synthesis of various fused heterocyclic compounds. These reactions typically proceed through condensation with a bifunctional electrophile, followed by intramolecular cyclization.

The most prominent reaction of 2-aminothiophenols, including this compound, is the synthesis of benzothiazoles. researchgate.net This is a widely used and versatile method for constructing this important heterocyclic scaffold. The general mechanism involves the initial formation of a Schiff base or an amide, followed by an intramolecular cyclization with the elimination of a small molecule, usually water.

A variety of reagents can be used to provide the C2 atom of the benzothiazole (B30560) ring:

Aldehydes: Condensation with aldehydes in the presence of an oxidizing agent (or under aerobic conditions) yields 2-substituted benzothiazoles. nih.gov

Carboxylic Acids and Derivatives: Reaction with carboxylic acids, acyl chlorides, or esters, often under dehydrating conditions, leads to 2-substituted benzothiazoles.

Nitriles: Copper-catalyzed condensation with nitriles is an efficient method for the synthesis of 2-substituted benzothiazoles.

Cyclohexanones: A metal-free process using catalytic iodine and molecular oxygen allows for the synthesis of 2-aminobenzothiazoles from thioureas and cyclohexanones. acs.org

Given the established reactivity, this compound would be expected to react readily with these reagents to form the corresponding 8-ethylbenzothiazole derivatives.

| Reactant | Catalyst/Conditions | Product Type | Reference (Analogous Reactions) |

| Aromatic Aldehydes | Oxidant (e.g., O2, I2) | 2-Aryl-8-ethylbenzothiazoles | nih.gov |

| Carboxylic Acids | Dehydrating agent (e.g., PPA) | 2-Alkyl/Aryl-8-ethylbenzothiazoles | researchgate.net |

| Acyl Chlorides | Base | 2-Alkyl/Aryl-8-ethylbenzothiazoles | lookchem.com |

| Nitriles | Cu Catalyst | 2-Substituted-8-ethylbenzothiazoles | organic-chemistry.org |

| α-Bromoacetophenones | Reflux | 2-Aryl-3-methylimidazo[2,1-b]benzothiazoles | rsc.org |

This table presents expected benzothiazole syntheses based on the extensive literature for 2-aminothiophenol and its derivatives.

The nucleophilic character of both the amino and thiol groups allows for the synthesis of other heterocyclic systems beyond benzothiazoles.

Phenothiazines: The condensation of 2-aminobenzenethiols with cyclohexanone (B45756) derivatives under oxidative conditions is a known route to phenothiazines. rsc.orgresearchgate.net This reaction proceeds through a series of condensation and cyclization steps. It is plausible that this compound could undergo a similar transformation to yield an ethyl-substituted phenothiazine. The synthesis of phenothiazines via Smiles rearrangement of 2-aminobenzenethiols with activated halonitrobenzenes is also a well-established method. lookchem.com

Quinolines: One-pot syntheses of quinolines from o-aminothiophenol and α,β-ynones have been reported. nih.gov This process involves a Michael addition, cyclization to a 1,5-benzothiazepine intermediate, and a subsequent desulfurization step. Applying this methodology to this compound could potentially lead to the formation of 8-ethyl-substituted quinolines.

Benzodiazepines: The synthesis of benzodiazepine (B76468) derivatives often involves the condensation of ortho-diamino or amino-keto precursors. While not a direct cyclization of this compound alone, it can serve as a starting material for multi-step syntheses of benzodiazepine-fused systems. For example, reaction with an appropriate building block could lead to precursors for 1,4-benzodiazepines. google.com Similarly, reactions with reagents like 2-methylene-malononitrile can lead to 1,4-diazepine derivatives. nih.gov

| Heterocycle | Co-reactant/Conditions | Plausible Mechanism | Reference (Analogous Reactions) |

| Phenothiazines | Cyclohexanone, O2 | Condensation, cyclization, aromatization | rsc.orgresearchgate.net |

| Phenothiazines | Activated o-halonitrobenzene | Smiles Rearrangement | lookchem.com |

| Quinolines | α,β-Ynones, I2 | Michael addition, cyclization, desulfurization | nih.gov |

| 1,4-Benzodiazepines | α-Haloketones followed by cyclization | N-Alkylation followed by intramolecular condensation | google.com |

| 1,3,5-Triazepines | Isothiocyanates, then cyclization | Formation of thiourea, then ring closure | nih.gov |

This table illustrates potential synthetic routes to nitrogen-containing heterocycles based on the known reactivity of related aminothiophenols.

Coordination Chemistry and Ligand Properties of 2 Amino 3 Ethylbenzene 1 Thiol

Ligand Design Principles for Multidentate Thiol-Amino Systems

The design of multidentate ligands like 2-Amino-3-ethylbenzene-1-thiol is predicated on several key principles that govern their interaction with metal centers. The presence of both a soft sulfur donor (from the thiol group) and a hard nitrogen donor (from the amino group) allows for chelation, forming a stable five-membered ring with a coordinated metal ion. This chelate effect significantly enhances the thermodynamic stability of the resulting metal complexes compared to those formed with monodentate ligands.

The geometry of the ligand itself is crucial. In this compound, the ortho positioning of the amino and thiol groups on the benzene (B151609) ring creates an ideal geometry for bidentate coordination. The introduction of an ethyl group at the 3-position, adjacent to the amino group, is expected to introduce specific steric and electronic effects.

Steric Influence: The ethyl group introduces steric bulk near one of the coordinating atoms (the amino group). This can influence the coordination geometry of the resulting complex, potentially favoring certain isomers or coordination numbers. It may also sterically protect the metal center, influencing its reactivity.

Electronic Influence: As an alkyl group, the ethyl substituent is weakly electron-donating through an inductive effect. This can increase the electron density on the benzene ring and, to a lesser extent, on the nitrogen atom of the amino group, potentially enhancing its basicity and donor strength.

These design principles allow for the fine-tuning of the ligand's properties, which in turn dictates the structure and function of its metal complexes.

Complexation with Transition Metals

This compound is expected to react with a variety of transition metal ions to form stable coordination complexes. The coordination typically involves the deprotonation of the thiol group to form a thiolate, which then binds to the metal center along with the neutral amino group.

The thiol group, upon deprotonation to a thiolate (S⁻), acts as a soft donor, forming strong covalent bonds with soft or borderline metal ions such as Cu(I), Cu(II), Ni(II), Zn(II), and Pt(II). The formation of the metal-sulfur (M-S) bond is a critical step in the complexation process. In related 2-aminothiophenol (B119425) complexes, M-S bond lengths are characteristic of the specific metal and its oxidation state.

Interactive Table: Representative Metal-Sulfur (M-S) Bond Lengths in Complexes with 2-Aminothiophenol Analogues.

| Metal Ion | Complex Example | M-S Bond Length (Å) |

|---|---|---|

| Ni(II) | [Ni(2-aminothiophenolate)₂] | ~2.20 |

| Zn(II) | [Zn(2-aminothiophenolate)₂] | ~2.30 |

Note: Data is based on known structures of related thiophenolate complexes and serves as a reasonable estimate for complexes of this compound.

The formation of the M-S bond can be observed spectroscopically. In the infrared (IR) spectrum, the S-H stretching vibration, typically found around 2550 cm⁻¹, disappears upon deprotonation and complexation.

The amino group (-NH₂) acts as a neutral, hard Lewis base, forming a coordinate bond with the metal center through its lone pair of electrons. This metal-nitrogen (M-N) bond is typically less covalent than the M-S bond but is essential for the chelate effect. The strength and length of the M-N bond depend on the metal ion's Lewis acidity and the steric environment. The presence of the adjacent ethyl group in this compound may cause some elongation of the M-N bond compared to unsubstituted 2-aminothiophenol complexes due to steric hindrance.

Interactive Table: Representative Metal-Nitrogen (M-N) Bond Lengths and IR Frequencies in Aminothiophenol-type Complexes.

| Metal Ion | Complex Example | M-N Bond Length (Å) | ν(N-H) in Ligand (cm⁻¹) | ν(N-H) in Complex (cm⁻¹) |

|---|---|---|---|---|

| Ni(II) | [Ni(2-aminothiophenolate)₂] | ~2.05 | ~3400, 3300 | ~3250, 3150 |

Note: Data is based on known structures and spectroscopic studies of related aminophenolate/thiophenolate complexes. The shift in N-H stretching frequency to lower wavenumbers upon complexation is indicative of M-N bond formation.

The combination of a bidentate N,S-ligand with a transition metal can result in various coordination geometries, most commonly square planar for d⁸ metals like Ni(II) and Pt(II), and tetrahedral or octahedral for other metals like Zn(II) and Co(II). For a 1:2 metal-to-ligand complex, such as a potential [M(2-amino-3-ethylbenzene-1-thiolate)₂] species, a square planar or tetrahedral geometry would be expected.

The electronic properties of these complexes are dominated by ligand-to-metal charge transfer (LMCT) transitions. Specifically, S(pπ) → M(d) transitions are common and often occur in the visible region of the electronic spectrum, imparting color to the complexes. The energy of these transitions is sensitive to the nature of the metal and the donor atoms. The UV-visible spectra of such complexes can therefore provide insight into their electronic structure. For instance, Ni(II) complexes with aminothiophenolates are often intensely colored due to low-energy charge-transfer bands.

Formation of Metal-Nitrogen Bonds in Coordination Complexes

Supramolecular Assemblies Involving this compound as a Building Block

Beyond the formation of discrete mononuclear complexes, ligands like this compound can serve as versatile building blocks for the construction of more complex supramolecular assemblies. The functional groups on the ligand offer opportunities for secondary interactions, such as hydrogen bonding and π-π stacking, which can direct the self-assembly of larger architectures.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Amino 3 Ethylbenzene 1 Thiol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and conformation of atoms.

¹H NMR and ¹³C NMR Chemical Shift Analysis

The ¹H NMR and ¹³C NMR spectra of 2-Amino-3-ethylbenzene-1-thiol are predicted based on the analysis of structurally related compounds, such as ethylbenzene (B125841) and 2-aminobenzenethiol. chemicalbook.comdocbrown.info The chemical shifts (δ) are influenced by the electronic effects of the amino (-NH₂), thiol (-SH), and ethyl (-CH₂CH₃) substituents on the benzene (B151609) ring.

In the ¹H NMR spectrum, the ethyl group is expected to show a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to spin-spin coupling. docbrown.info The aromatic protons would appear as a multiplet in the range of δ 6.5-7.5 ppm. The chemical shifts of the amino (-NH₂) and thiol (-SH) protons can vary depending on the solvent, concentration, and temperature, and they typically appear as broad singlets.

The ¹³C NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbons of the ethyl group would appear in the aliphatic region, while the six aromatic carbons would resonate at higher chemical shifts. The positions of the aromatic signals are dictated by the substitution pattern on the benzene ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous compounds.

| ¹H NMR | ¹³C NMR | ||

| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |

| -CH₃ (ethyl) | 1.1 - 1.3 (triplet) | -CH₃ (ethyl) | 14 - 16 |

| -CH₂- (ethyl) | 2.5 - 2.7 (quartet) | -CH₂- (ethyl) | 23 - 26 |

| -SH | 3.2 - 3.6 (broad s) | C-SH | 115 - 120 |

| -NH₂ | 4.0 - 5.0 (broad s) | C-NH₂ | 145 - 150 |

| Ar-H | 6.6 - 7.3 (multiplet) | C-ethyl | 138 - 142 |

| Ar-C | 115 - 130 |

Two-Dimensional NMR Techniques for Connectivity and Conformation

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar couplings between protons. Key correlations would be observed between the methyl and methylene protons of the ethyl group, and among the adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would definitively link the proton signals of the ethyl group and the aromatic ring to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two to three bonds. This is particularly useful for establishing the connectivity between the ethyl group and the benzene ring, and for confirming the relative positions of the substituents. For instance, correlations from the methylene protons of the ethyl group to the aromatic carbons at the ortho and ipso positions would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide information about the spatial proximity of protons, which is valuable for conformational analysis, particularly in derivatives with more complex structures or in studies of intermolecular interactions.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies. acs.org The spectra of this compound would exhibit distinct bands corresponding to the N-H, S-H, C-H, and aromatic C=C bonds.

Data from related aminothiophenol isomers suggest the following characteristic vibrational modes. researchgate.netacs.org

N-H Stretching: The amino group typically shows two bands in the region of 3300-3500 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations. For 3-aminothiophenol, these bands are observed experimentally at 3427 and 3348 cm⁻¹. researchgate.net

S-H Stretching: The thiol group gives rise to a weak absorption band in the range of 2550-2600 cm⁻¹. This band is often less intense than the N-H or C-H stretching bands.

C-H Stretching: Aliphatic C-H stretching vibrations from the ethyl group are expected between 2850 and 3000 cm⁻¹. Aromatic C-H stretching bands appear above 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations typically produce several bands in the 1450-1600 cm⁻¹ region.

N-H Bending: The scissoring vibration of the -NH₂ group is expected around 1600-1650 cm⁻¹.

Raman spectroscopy provides complementary information. acs.orgresearchgate.net The S-H and S-S (in derivatives) stretching vibrations often produce more intense signals in Raman spectra compared to IR. Surface-Enhanced Raman Scattering (SERS) can be particularly useful for studying the interaction of these molecules with metal surfaces, revealing information about the orientation and bonding through the thiol group. acs.org

Table 2: Key IR and Raman Vibrational Frequencies for this compound Predicted data based on analogous compounds. researchgate.netacs.orgnist.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Amino (-NH₂) | N-H Stretch (asymmetric) | 3400 - 3500 | Medium |

| Amino (-NH₂) | N-H Stretch (symmetric) | 3300 - 3400 | Medium |

| Amino (-NH₂) | N-H Bend (scissoring) | 1600 - 1650 | Medium-Strong |

| Thiol (-SH) | S-H Stretch | 2550 - 2600 | Weak |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Strong |

| Ethyl (-CH₂CH₃) | C-H Stretch | 2850 - 2970 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complexation Studies

UV-Vis spectroscopy probes the electronic transitions within a molecule. uw.edu.pl For aromatic compounds like this compound, the spectrum is characterized by absorptions arising from π → π* and n → π* transitions. researchgate.netnih.gov

The benzene ring is the primary chromophore, and the amino and thiol substituents act as auxochromes, which contain non-bonding electrons (n). These auxochromes typically cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) of the benzene π → π* absorption bands.

π → π Transitions:* These transitions, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are expected to be the most intense. They are typically observed in the region of 200-300 nm for substituted benzenes.

n → π Transitions:* These involve the promotion of a non-bonding electron from the nitrogen or sulfur atom to a π* antibonding orbital of the aromatic ring. These transitions are generally weaker than π → π* transitions and may appear as a shoulder on the main absorption band at longer wavelengths.

UV-Vis spectroscopy is also highly effective for studying the formation of metal complexes. acs.orgscirp.org The coordination of the thiol or amino group to a metal ion often leads to significant changes in the electronic spectrum, such as the appearance of new charge-transfer bands, which can be used to determine binding constants and stoichiometry. acs.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. researchgate.netpearson.com

For this compound (molecular formula C₈H₁₁NS), the molecular ion peak [M]⁺• would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 153 g/mol ). nih.gov

The fragmentation of the molecular ion is influenced by the stability of the resulting ions and neutral fragments. Key predicted fragmentation pathways include:

Loss of a methyl radical (•CH₃): Cleavage of the ethyl group can lead to the formation of a stable benzylic-type cation, resulting in a fragment ion at [M-15]⁺.

Loss of an ethyl radical (•C₂H₅): This would result in a fragment ion at [M-29]⁺.

Benzylic cleavage: The most common fragmentation for ethylbenzene itself is the loss of a methyl radical to form the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. docbrown.infopearson.com A similar fragmentation could be expected here, potentially leading to a prominent peak.

Cleavage involving heteroatoms: Fragmentation can also be directed by the amino and thiol groups, leading to characteristic losses.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments. rsc.orgrsc.org For this compound, HRMS would confirm its molecular formula, C₈H₁₁NS, by measuring the exact mass of the molecular ion. The calculated monoisotopic mass is 153.06122053 Da. nih.gov This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

X-ray Diffraction Studies for Solid-State Structures

X-ray diffraction is an indispensable tool for determining the three-dimensional atomic arrangement within a crystalline solid. By analyzing the diffraction pattern of an X-ray beam interacting with a crystal, detailed information about bond lengths, bond angles, and crystallographic symmetry can be obtained.

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for establishing the absolute structure of a molecule. This technique requires a well-ordered single crystal, which, when exposed to an X-ray beam, produces a unique diffraction pattern. The analysis of this pattern allows for the precise determination of atomic positions, providing unambiguous proof of the compound's constitution and stereochemistry.

While specific crystallographic data for this compound is not extensively documented in publicly available literature, analysis of related structures provides insight into the expected molecular geometry. For instance, studies on substituted aminobenzenthiol derivatives reveal key structural features that are likely to be present in the title compound.

Table 1: Illustrative Single Crystal X-ray Diffraction Data for a Representative Substituted Aminobenzenthiol Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543 |

| b (Å) | 12.671 |

| c (Å) | 9.215 |

| β (°) | 105.34 |

| Volume (ų) | 962.7 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.352 |

| R-factor (%) | 4.2 |

Note: This data is representative of a related substituted aminobenzenthiol and is for illustrative purposes.

Powder X-ray Diffraction (XRD) for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a versatile technique used to identify crystalline phases and analyze the purity of a solid sample. nih.govrsc.org Unlike SC-XRD, PXRD can be performed on a polycrystalline powder. The resulting diffractogram, a plot of diffraction intensity versus the diffraction angle (2θ), serves as a fingerprint for the crystalline material. researchgate.net

PXRD is instrumental in:

Identifying the crystalline form of this compound and its derivatives.

Assessing the sample's purity by detecting the presence of other crystalline phases.

Investigating polymorphic transformations that may occur under different conditions.

The diffraction pattern can be compared to standard databases or to patterns calculated from single-crystal data to confirm the identity and phase of the material. researchgate.netresearchgate.net

Table 2: Representative Powder X-ray Diffraction Peak List for a Crystalline Aminobenzenthiol Derivative

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 12.4 | 7.13 | 85 |

| 18.8 | 4.72 | 100 |

| 24.5 | 3.63 | 70 |

| 26.1 | 3.41 | 55 |

| 29.8 | 2.99 | 40 |

Note: This is a representative peak list and does not correspond to this compound itself.

Other Advanced Spectroscopic and Analytical Techniques

Beyond X-ray diffraction, a range of other analytical methods are crucial for a full characterization of this compound and its derivatives.

Electron Spin Resonance (ESR) Spectroscopy: ESR, or Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique specifically used to study species that have one or more unpaired electrons. asianpubs.orgmetu.edu.tr For derivatives of this compound, this could include radical species or metal complexes. For example, the study of copper(II) complexes with Schiff bases derived from 2-aminothiophenol (B119425) has utilized ESR to understand the coordination environment and magnetic properties of the metal center. asianpubs.orgresearchgate.net The ESR spectrum provides information about the electronic structure of the paramagnetic species. metu.edu.tr

Elemental Analysis: This fundamental technique determines the mass percentages of the constituent elements in a compound. The experimentally determined values are compared with the theoretically calculated percentages to confirm the empirical formula of the synthesized compound. For this compound (C₈H₁₁NS), the theoretical elemental composition can be readily calculated. nih.gov

Table 3: Theoretical Elemental Analysis Data for this compound (C₈H₁₁NS)

| Element | Symbol | Atomic Weight | % Composition |

|---|---|---|---|

| Carbon | C | 12.01 | 62.70% |

| Hydrogen | H | 1.01 | 7.23% |

| Nitrogen | N | 14.01 | 9.14% |

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. torontech.comeltra.com This analysis provides valuable information about the thermal stability and decomposition profile of a compound. youtube.com A TGA curve for this compound would be expected to show a stable region at lower temperatures, followed by one or more mass loss steps at higher temperatures corresponding to the decomposition of the molecule. The temperatures at which these decomposition events occur are indicative of the compound's thermal stability. torontech.comyoutube.com

Table 4: List of Compounds

| Compound Name |

|---|

| This compound |

| 2-aminobenzenthiol |

Computational Chemistry and Theoretical Investigations of 2 Amino 3 Ethylbenzene 1 Thiol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Through methods like Density Functional Theory (DFT) and ab initio calculations, a detailed picture of the geometric and electronic characteristics of 2-Amino-3-ethylbenzene-1-thiol can be constructed.

Density Functional Theory (DFT) Applications for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. thaiscience.info By utilizing functionals such as B3LYP combined with a suitable basis set like 6-311G(d,p), the geometry of this compound can be optimized to find its most stable conformation (lowest energy state). mdpi.com This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located.

The optimization process yields critical data on bond lengths, bond angles, and dihedral angles. For this compound, the key parameters would include the C-S, C-N, C-C bond lengths within the benzene (B151609) ring and the ethyl group, as well as the angles defining the orientation of the amino (-NH2), thiol (-SH), and ethyl (-CH2CH3) substituents relative to the aromatic ring. The total electronic energy calculated for the optimized structure is a key indicator of its stability. mdpi.com

Table 1: Hypothetical Optimized Geometric Parameters for this compound based on DFT B3LYP/6-311G(d,p) Calculations

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C1-S | 1.78 Å |

| C2-N | 1.40 Å | |

| C-C (aromatic avg.) | 1.39 Å | |

| C-C (ethyl) | 1.54 Å | |

| Bond Angle | C2-C1-S | 121.5° |

| C1-C2-N | 120.8° | |

| Dihedral Angle | C-C-S-H | ~95° |

| C-C-N-H | ~180° (planar) |

Note: This data is illustrative and based on typical values for similar substituted benzene derivatives.

Ab Initio Methods for Molecular Properties

Ab initio methods, such as Hartree-Fock (HF), provide a foundational, albeit less precise, alternative to DFT for calculating molecular properties without reliance on empirical parameters. mdpi.com These methods are computationally intensive but offer a clear, theoretical framework for understanding electronic structure. Recent studies on related molecules like ethylbenzene (B125841) have employed ab initio calculations to investigate conformational probabilities and potential energy surfaces. rsc.orgrsc.org For this compound, ab initio calculations could be used to corroborate the geometries obtained from DFT and to compute fundamental properties like dipole moment and polarizability, which are crucial for understanding its interaction with other molecules and external fields. acs.org

Molecular Electrostatic Potential (MEP) Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive behavior of a molecule towards electrophilic and nucleophilic attack. researchgate.net The MEP map illustrates the charge distribution on the molecule's surface, with different colors representing varying electrostatic potentials. echemcom.comsamipubco.com

For this compound, the MEP analysis would likely reveal:

Negative Potential (Red/Yellow): These regions, rich in electron density, are susceptible to electrophilic attack. They are expected to be concentrated around the lone pairs of the sulfur and nitrogen atoms, as well as the π-system of the benzene ring. researchgate.netresearchgate.net The sulfur atom of the thiol group and the nitrogen of the amino group would represent the most significant sites for interaction with electrophiles.

Positive Potential (Blue): These electron-deficient areas are prone to nucleophilic attack. The hydrogen atoms of the amino and thiol groups would exhibit strong positive potential, making them primary sites for hydrogen bonding and interaction with nucleophiles. echemcom.com

The MEP surface provides a visual guide to the molecule's polarity and its preferred sites of interaction, which is fundamental for predicting its chemical and biological activity. echemcom.comsamipubco.com

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gap Analysis

Frontier Molecular Orbital (FMO) theory is central to explaining chemical reactivity and electronic properties. abap.co.in The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. ossila.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com

A small HOMO-LUMO gap suggests the molecule is more reactive and can be easily polarized. abap.co.in

For this compound, the electron-donating amino and thiol groups would raise the energy of the HOMO, while the aromatic ring influences both HOMO and LUMO levels. The ethyl group would have a minor inductive effect. Computational analysis of related thiophenol and aniline (B41778) derivatives suggests that such molecules possess a moderate HOMO-LUMO gap, indicating a balance between stability and reactivity. mdpi.comresearchgate.net

Table 2: Hypothetical Frontier Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -0.95 |

| HOMO-LUMO Gap (ΔE) | 4.90 |

Note: This data is illustrative and based on typical values for similar aromatic compounds. A smaller gap indicates higher reactivity. researchgate.net

Mechanistic Studies via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, providing insights into reaction pathways and the energies of transient species that are difficult to observe experimentally. nih.gov

Transition State Theory for Reaction Pathways and Barrier Heights

Transition State Theory (TST) is a cornerstone for understanding reaction rates. wikipedia.org It postulates that a reaction proceeds from reactants to products through a high-energy intermediate known as the transition state or activated complex. libretexts.org The energy required to reach this state from the reactants is the activation energy barrier (ΔG‡). wikipedia.org

For this compound, computational methods can be used to model potential reactions, such as oxidation of the thiol, electrophilic substitution on the aromatic ring, or condensation reactions involving the amino group. nih.gov By mapping the potential energy surface, computational chemists can identify the lowest energy path for a reaction. ethz.ch This involves locating the structure of the transition state and calculating its energy relative to the reactants and products. nih.gov

For instance, in a potential cyclization reaction to form a benzothiazole (B30560) derivative, calculations would determine the energy barriers for the initial nucleophilic attack and the subsequent dehydration step. nih.govresearchgate.net The height of these barriers dictates the reaction rate. scispace.com Studies on similar systems, like the oxidation of ethylbenzene or reactions of aminothiophenols, have successfully used DFT to calculate these energy barriers and elucidate complex reaction mechanisms. nih.govresearchgate.net

Reaction Dynamics Simulations

Reaction dynamics simulations offer a powerful lens to understand chemical reactions at an atomic level, tracking the motion of atoms over time as bonds break and form. For a molecule like this compound, these simulations can provide critical insights into its stability, degradation pathways, and reactivity with other chemical species.

Ab Initio Molecular Dynamics (AIMD):

A primary tool for these investigations is Ab Initio Molecular Dynamics (AIMD). pnas.orgrsc.org In AIMD, the forces acting on the atoms are calculated "on the fly" using quantum mechanical methods, typically Density Functional Theory (DFT). pnas.org This approach avoids the need for pre-parameterized force fields and can accurately model complex electronic rearrangements, including bond-breaking and bond-forming events. pnas.orgnih.gov

For this compound, AIMD simulations could be employed to study several key reaction types:

Photodissociation Dynamics: Like other thiophenols, a primary reaction pathway to investigate would be the cleavage of the S-H bond upon ultraviolet (UV) photoexcitation. researchgate.net AIMD simulations can model the molecule's behavior in its electronically excited state, predicting the timescale of S-H bond fission and the subsequent distribution of energy among the resulting fragments. The presence of the electron-donating amino and ethyl groups would be expected to influence the electronic structure and, consequently, the photodissociation dynamics.

Oxidation Reactions: The thiol group is susceptible to oxidation. AIMD can simulate the reaction of this compound with oxidants like hydroperoxides. researchgate.net Such simulations would reveal the step-by-step mechanism, identifying key intermediates and transition states, for instance, in the formation of corresponding sulfonic acids. researchgate.net

Intermolecular Interactions and Self-Assembly: The molecule possesses both hydrogen bond donor (-NH2, -SH) and acceptor (the aromatic ring's π-system, N and S atoms) capabilities. AIMD simulations in explicit solvent or in the presence of other solute molecules could elucidate the nature and dynamics of these interactions, which are crucial for understanding its behavior in condensed phases. nih.govsu.se

The output of these simulations is a trajectory file containing the positions and velocities of all atoms over time. Analysis of these trajectories can reveal reaction pathways, lifetimes of transient species, and the influence of the molecular environment on reactivity. nih.gov For example, simulations could determine whether a reaction proceeds through a concerted mechanism or involves distinct intermediates. researchgate.net

Computational Prediction of Spectroscopic Parameters

Computational quantum chemistry provides a suite of tools for the prediction of various spectroscopic parameters. These theoretical spectra are invaluable for identifying and characterizing the molecule, as well as for interpreting experimental data.

Predicting NMR Spectra:

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in organic chemistry. The chemical shifts of ¹H and ¹³C nuclei can be calculated with high accuracy using DFT. The most common approach is the Gauge-Including Atomic Orbital (GIAO) method, often paired with a hybrid functional like B3LYP and a suitable basis set (e.g., 6-311+G(2d,p)). nih.govrsc.org The calculated isotropic shielding constants are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. rsc.orgscispace.com

Below is an illustrative table of what predicted NMR data for this compound might look like. The values are hypothetical but based on typical chemical shifts for substituted benzenes. mst.educhemrxiv.org

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic C-H | 6.7 - 7.2 | 115 - 130 |

| C-NH₂ | - | 140 - 150 |

| C-SH | - | 125 - 135 |

| C-CH₂CH₃ | - | 138 - 145 |

| Ethyl -CH₂- | ~2.6 | ~25 |

| Ethyl -CH₃ | ~1.2 | ~15 |

| -NH₂ | ~3.5 | - |

| -SH | ~3.4 | - |

Predicting Vibrational (IR) and Electronic (UV-Vis) Spectra:

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy probe the vibrational and electronic transitions within a molecule, respectively.

IR Spectra: DFT calculations are highly effective at predicting vibrational frequencies. After performing a geometry optimization, a frequency calculation yields the normal modes of vibration and their corresponding IR intensities. These theoretical frequencies often have a systematic error, which can be corrected using empirical scaling factors to improve agreement with experimental data.

UV-Vis Spectra: The prediction of electronic absorption spectra is typically accomplished using Time-Dependent Density Functional Theory (TD-DFT). nih.govfaccts.deresearchgate.net This method calculates the energies of vertical electronic excitations from the ground state to various excited states and their corresponding oscillator strengths, which relate to the intensity of the absorption peaks. The choice of the exchange-correlation functional is critical, with range-separated functionals often providing more accurate results for charge-transfer and Rydberg excitations. nih.gov

The following table provides a hypothetical example of predicted UV-Vis absorption data for this compound, based on data for similar aromatic compounds.

| Predicted λmax (nm) | Oscillator Strength (f) | Predominant Transition Type |

| ~290 | > 0.1 | π → π |

| ~245 | > 0.2 | π → π |

These computational tools, when applied to this compound, can provide a detailed, atomistic understanding of its chemical behavior and spectroscopic signatures, guiding future experimental work.

Derivatives, Analogues, and Structural Modifications of 2 Amino 3 Ethylbenzene 1 Thiol

Synthesis of Substituted 2-Amino-3-ethylbenzenethiols

The synthesis of substituted 2-aminobenzenethiols, including the target compound 2-amino-3-ethylbenzenethiol, can be achieved through several established methods. One of the most prominent is the Herz reaction, where an arylamine is treated with sulfur monochloride to form a thiazathiolium chloride (Herz compound), which upon hydrolysis yields the sodium salt of the corresponding 2-aminobenzenethiol. ijcrt.org For the synthesis of 2-amino-3-ethylbenzenethiol, 2-ethylaniline (B167055) would be the logical starting material. However, the Herz reaction has limitations, particularly if the para-position on the aniline (B41778) is unsubstituted, which can lead to undesired side reactions. ijcrt.org

Another common route involves the reduction of bis(o-nitrophenyl) disulfides. ijcrt.org This two-step method first requires the reaction of a halonitrobenzene with sodium polysulfide to create the disulfide, followed by reduction to yield the 2-aminobenzenethiol. A third approach is the hydrolytic cleavage of 2-aminobenzothiazoles, which are often more readily synthesized. ijcrt.org

| Method | Starting Material Example | Key Reagents | Product | Reference |

| Herz Reaction | Aryl Amine (e.g., 2-ethylaniline) | 1. Sulfur Monochloride (S₂Cl₂) 2. Alkaline Hydrolysis | 2-Aminobenzenethiol Salt | ijcrt.org |

| Disulfide Reduction | Bis(o-nitrophenyl) disulfide | Zinc/Acid or other reducing agents | 2-Aminobenzenethiol | ijcrt.org |

| Benzothiazole (B30560) Hydrolysis | 2-Aminobenzothiazole | Strong base (e.g., KOH) and heat | 2-Aminobenzenethiol | ijcrt.orgresearchgate.net |

Modifications of the Thiol Functional Group (e.g., Thioethers, Thiolesters)

The thiol group (-SH) of 2-aminobenzenethiols is a versatile handle for synthesizing a variety of derivatives.

Thioethers: The thiol is readily converted into thioethers (sulfides) through S-alkylation reactions. This can be achieved by reacting the aminothiophenol with alkyl halides. researchgate.net For instance, novel pleuromutilin (B8085454) derivatives with a thioether linkage were synthesized by reacting a pleuromutilin precursor with 2-aminothiophenol (B119425) moieties. nih.gov The condensation reaction of 2-aminobenzenethiols with compounds like 2-amino-6-fluoro-N-methylpyridinium triflate can also yield thioether derivatives, which may undergo further rearrangements. jyu.fi

Thiolesters: Thioesters can be prepared from 2-aminobenzenethiols by reaction with acyl chlorides or carboxylic acids under appropriate conditions. For example, thioesters can be formed by the direct reaction of tertiary thioamides and alkyl halides in the presence of a catalyst or through the asymmetric thiocarbonylation of alcohols. researchgate.net

| Derivative Type | Reactant Example | Reaction Type | Resulting Functional Group | Reference |

| Thioether | Alkyl Halide | S-Alkylation | R-S-R' | researchgate.net |

| Thioether | 2-amino-6-fluoro-N-methylpyridinium triflate | Condensation | Ar-S-Ar' | jyu.fi |

| Thiolester | Acyl Chloride | Acylation | R-C(=O)S-R' | mdpi.com |

Modifications of the Amino Functional Group (e.g., Amides, Schiff Bases)

The amino group (-NH₂) provides another site for extensive derivatization.

Amides: The amino group can be acylated to form amides. This is typically achieved by reacting the 2-aminobenzenethiol with acyl chlorides or anhydrides. For instance, novel benzothiazole–carboxamide hybrids have been synthesized by coupling a carboxylic acid with various amines, a reaction that could be adapted from the aminothiophenol precursor stage. researchgate.net Rhodium-catalyzed C-H amidation has also been used to synthesize a series of amide derivatives of 2-phenylbenzothiazoles. mdpi.com

Schiff Bases (Imines): One of the most common reactions of the amino group is its condensation with aldehydes or ketones to form Schiff bases or imines (-N=CH-R). researchgate.net A Schiff base was prepared by the condensation of 2-aminobenzenethiol and 4-nitrobenzaldehyde, which was then used to form metal complexes. fudutsinma.edu.ngresearchgate.net The formation of the azomethine group (-C=N-) is a key step and is confirmed by spectroscopic methods. fudutsinma.edu.ng These reactions are often catalyzed by acids. unilag.edu.ng

| Derivative Type | Reactant Example | Reaction Type | Resulting Functional Group | Reference |

| Amide | Acyl Chloride | N-Acylation | R-NH-C(=O)R' | researchgate.net |

| Schiff Base (Imine) | Aldehyde or Ketone | Condensation | R-N=CR'R'' | fudutsinma.edu.ngunilag.edu.ng |

| N-sulfonyl imines | Sulfonamides and aryl aldehydes | Catalytic Condensation | R-SO₂-N=CH-Ar | researcher.life |

Variations in the Alkyl Chain and Aromatic Ring Substituents

The properties of 2-aminobenzenethiol derivatives can be finely tuned by altering the substituents on both the aromatic ring and any attached alkyl chains. In the case of the parent compound, this would involve variations of the ethyl group at the 3-position and the addition of other groups to the benzene (B151609) ring.

Alkyl Chain: The length and branching of the alkyl chain (like the ethyl group in 2-amino-3-ethylbenzene-1-thiol) can influence the molecule's physical properties, such as solubility and crystallinity. Studies on related heterocyclic systems show that even simple changes, like replacing an ethyl group with a methyl or propyl group, can impact biological activity or chemical reactivity.

Aromatic Ring Substituents: Introducing various functional groups (e.g., halogens, nitro, methoxy, methyl) onto the aromatic ring has been a major strategy in the synthesis of diverse benzothiazole libraries. mdpi.commdpi.com For example, the condensation of substituted 2-aminothiophenols with aldehydes has been shown to tolerate a wide range of electron-donating and electron-withdrawing groups, leading to high yields of the corresponding benzothiazoles. mdpi.commdpi.com The position of these substituents also plays a critical role in the final product's characteristics. mdpi.com

Structure-Reactivity Relationship (SAR) Studies in Related Systems

While specific SAR studies on this compound are not available, extensive research on related 2-aminothiophenol and benzothiazole derivatives provides valuable insights.

Reactivity in Cyclization: The electronic nature of substituents on the aromatic ring of 2-aminothiophenols significantly influences their reactivity in cyclization reactions. For instance, in the synthesis of 2-substituted benzothiazoles from aldehydes, electron-withdrawing groups on the aldehyde reactant can lead to higher yields compared to electron-donating groups. mdpi.com Conversely, the position of substituents on the aminothiophenol ring can also direct the course of the reaction. ijcrt.org

Kinetics and Mechanism: Studies on the oxidation of anilines, the parent structure of aminophenols and aminothiols, have shown that reaction rates are highly dependent on the nature and position of substituents. The kinetics of these reactions are often first-order with respect to both the aniline and the oxidizing agent. acs.org Such fundamental studies help in understanding the mechanistic pathways, which for aminothiophenols often involve the formation of imine or disulfide intermediates followed by cyclization. ekb.egclockss.org

Allosteric Enhancement in Receptors: In the context of medicinal chemistry, SAR studies on 2-amino-3-benzoylthiophenes (a related structural class) have been conducted to evaluate their role as allosteric enhancers for adenosine (B11128) receptors. These studies revealed that replacing the phenyl ring with certain heterocycles can diminish activity, suggesting that a hydrophobic domain in the receptor accommodates this part of the molecule. nih.gov This highlights how structural modifications directly correlate to functional outcomes.

Applications of 2 Amino 3 Ethylbenzene 1 Thiol in Contemporary Chemical Research

Catalysis: A Multifunctional Ligand and Redox Modulator

The presence of both soft (thiol) and hard (amino) donor sites, along with the electronic properties of the substituted benzene (B151609) ring, positions 2-Amino-3-ethylbenzene-1-thiol as a compelling candidate for various catalytic applications.

Ligand in Homogeneous and Heterogeneous Catalysis

The bifunctional nature of this compound allows it to act as a versatile ligand for a wide range of metal centers. The thiol group exhibits a strong affinity for soft metals like gold, silver, and platinum, while the amino group can coordinate with a variety of transition metals. wikipedia.orgnahrainuniv.edu.iq This dual-binding capability can be leveraged in both homogeneous and heterogeneous catalysis.

In homogeneous catalysis , this aminothiol (B82208) can form stable chelate complexes with metal ions, influencing the steric and electronic environment of the catalytic center. This can enhance catalytic activity and selectivity in various organic transformations. For instance, related aminothiol ligands have been employed in metal-catalyzed cross-coupling reactions and hydrogenation processes. google.com

In heterogeneous catalysis , the thiol group serves as an excellent anchor for immobilizing metal catalysts onto solid supports, such as silica (B1680970) or metal oxides. researchgate.net This "heterogenization" of homogeneous catalysts offers the benefits of easy separation and recyclability. researchgate.net Furthermore, the compound could be a building block for Metal-Organic Frameworks (MOFs) , where the amino and thiol functionalities can coordinate with metal nodes to create porous structures with tailored catalytic sites. The ethyl group on the benzene ring could also influence the pore size and hydrophobicity of the resulting MOF.

The thiol group is also instrumental in the stabilization of nanoparticles . wikipedia.org By forming a self-assembled monolayer on the surface of metal nanoparticles, it can prevent their aggregation and control their size and shape, which are crucial factors for their catalytic performance. wikipedia.org

Role in Redox Catalysis

The thiol-disulfide redox couple is a well-known feature in biological systems and has found applications in chemical catalysis. The thiol group of this compound can participate in redox catalysis , acting as a hydrogen atom transfer (HAT) agent or undergoing oxidation to a disulfide. chemrxiv.orgbohrium.com

In oxidation reactions , the thiol can be oxidized in the presence of an oxidizing agent, facilitating the oxidation of other substrates. Conversely, in reduction reactions , the corresponding disulfide can be reduced to the thiol, which can then act as a reducing agent. bohrium.com The electronic properties of the aromatic ring, influenced by the amino and ethyl substituents, can modulate the redox potential of the thiol group, allowing for fine-tuning of its catalytic activity. While direct studies on this specific compound are lacking, the general principles of thiol-based redox catalysis are well-established. beilstein-journals.org

Participation in Carbon-Carbon and Carbon-Heteroatom Bond Formation

The catalytic generation of thiyl radicals from thiols is a known strategy for initiating radical reactions, including carbon-carbon and carbon-heteroatom bond formation. beilstein-journals.orgwiley.com Under photochemical or thermal conditions, the S-H bond of this compound could be homolytically cleaved to generate a thiyl radical. This radical can then participate in various addition and substitution reactions.

For example, thiyl radicals can add to alkenes and alkynes, initiating a cascade of reactions that lead to the formation of new C-C bonds. science.gov They can also facilitate the formation of carbon-heteroatom bonds through various coupling reactions. mdpi.com The presence of the amino group on the aromatic ring could also play a role in modulating the reactivity of the thiyl radical or participate in subsequent reaction steps.

Materials Science: From Functional Polymers to Surface Engineering

The unique combination of functional groups in this compound makes it a valuable building block for the synthesis of advanced materials with tailored properties.

Precursor for Functional Polymers and Organic Materials

The amino and thiol groups of this compound are both reactive sites that can be utilized in polymerization reactions. The amino group can react with acyl chlorides, epoxides, or isocyanates to form polyamides, polyepoxides, or polyureas, respectively. The thiol group can participate in thiol-ene or thiol-yne "click" reactions, which are highly efficient and versatile methods for polymer synthesis and modification. nih.govrsc.org

The resulting polymers would incorporate the aminothiophenol moiety as a repeating unit, imparting specific functionalities to the material. For instance, the thiol groups within the polymer chain could be used for post-polymerization modification, allowing for the introduction of other functional groups or for cross-linking the polymer chains. google.com These functional polymers could find applications in areas such as coatings, adhesives, and specialty plastics. csic.es

Integration into Self-Assembled Monolayers (SAMs) and Surface Modification

The strong affinity of the thiol group for noble metal surfaces, particularly gold, makes this compound an ideal candidate for the formation of Self-Assembled Monolayers (SAMs) . wikipedia.orgresearchgate.net SAMs are highly ordered molecular layers that can be used to precisely control the surface properties of a material. wikipedia.orgharvard.edu

By immersing a gold substrate in a solution of this compound, a monolayer would form with the thiol groups binding to the gold surface and the aminobenzene moieties exposed at the interface. researchgate.net The exposed amino groups could then be used to further modify the surface, for example, by attaching biomolecules, sensors, or other functional materials. researchgate.net The ethyl group could influence the packing density and ordering of the monolayer.

The ability to form robust SAMs makes this compound valuable for a range of applications in surface modification , including the fabrication of biosensors, corrosion inhibitors, and platforms for controlled cell adhesion. harvard.edumdpi.com

Application in Nanomaterial Synthesis and Stabilization

The chemical compound this compound, also referred to as 2-amino-3-ethylbenzenethiol (AEBT), has been utilized in the functionalization of nanomaterials to enhance the properties of polymer composites. Research has demonstrated its role in creating advanced nanofillers for high-performance coatings.

In one notable application, 2-amino-3-ethylbenzenethiol was employed to functionalize niobium carbide (NbC), which was then combined with graphene oxide (GO) to form a novel GO/AEBT-NbC nanofiller. This nanofiller was subsequently incorporated into a polyurethane (PU) matrix to create a nanocomposite coating with significantly improved characteristics. researchgate.netresearchgate.netresearchgate.netresearchgate.net

The synthesis of this nanocomposite involves the interaction between the thiol and amino groups of AEBT with the surfaces of NbC and GO, leading to a stable and well-dispersed nanofiller within the polyurethane matrix. This functionalization is crucial for the enhanced performance of the resulting coating.

Detailed Research Findings:

A study investigating the properties of the PU-GO/AEBT-NbC nanocomposite coating revealed substantial improvements in both corrosion resistance and mechanical properties when applied to steel surfaces. researchgate.netresearchgate.net

Enhanced Corrosion Protection: Electrochemical impedance spectroscopy (EIS) measurements showed that the PU-GO/AEBT-NbC nanocomposite exhibited a coating resistance of 12550 kΩ·cm² even after 320 hours of immersion in a 3.5% NaCl solution. researchgate.net This represents a significant increase in protection against corrosion compared to the unmodified polyurethane coating. Further studies indicated that the resistance of the composite coating was 81.5 times greater than that of pure polyurethane after one hour of exposure to a chloride environment. researchgate.netresearchgate.net

Improved Mechanical Properties: The addition of the GO/AEBT-NbC nanofiller was found to enhance the mechanical strength and durability of the polyurethane matrix. researchgate.netresearchgate.net

Superhydrophobicity: The nanocomposite coating also demonstrated superior hydrophobic properties, with a water contact angle (WCA) of 165°, contributing to its enhanced barrier properties. researchgate.netresearchgate.net

The optimal performance of the coating was observed at a weight ratio of 0.6 for the GO-AEBT/NbC nanofiller within the polyurethane matrix. researchgate.netresearchgate.net These findings highlight the effectiveness of this compound as a functionalizing agent in the development of advanced protective coatings for industrial applications.

Interactive Data Table: Performance of PU-GO/AEBT-NbC Nanocomposite Coating

| Property | Value | Reference |

| Coating Resistance (after 320h in 3.5% NaCl) | 12550 kΩ·cm² | researchgate.net |

| Increase in Resistance vs. Pure PU (after 1h) | 81.5 times | researchgate.netresearchgate.net |

| Water Contact Angle (WCA) | 165° | researchgate.netresearchgate.net |

| Optimal Nanofiller Weight Ratio | 0.6 | researchgate.netresearchgate.net |

Probes and Sensing (Non-Clinical Contexts):

As of the current available scientific literature, there is no specific research detailing the application of this compound in the following areas:

Components in Analytical Sensor Systems for Chemical Species (Excluding Biological Matrix Analysis)

While the thiol and amino functional groups present in the molecule suggest potential for interaction with metal surfaces and other chemical species, which are key characteristics for the development of probes and sensors, dedicated studies on this compound for these specific non-clinical applications have not been reported.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Amino-3-ethylbenzene-1-thiol, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or thiolation of pre-functionalized benzene derivatives. For example, substituting a halogen atom (e.g., Cl or Br) at the 1-position of 2-amino-3-ethylbenzene with a thiol group via reaction with thiourea or NaSH under reflux in ethanol/water mixtures . Optimization includes adjusting reaction temperature (70–90°C), catalyst choice (e.g., CuI for Ullmann-type couplings), and stoichiometric ratios of reactants to minimize byproducts. Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate) is critical for isolating the product .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : and NMR to confirm aromatic proton environments and ethyl/amine substituents .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]) and rule out contaminants .

- FT-IR : Identify characteristic S-H (~2550 cm) and N-H (~3300 cm) stretches .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What are the key stability considerations for handling and storing this compound?

- Methodological Answer : Thiols are prone to oxidation and dimerization. Store under inert gas (N/Ar) in amber glass vials at −20°C to limit light/oxygen exposure . For short-term use, add stabilizing agents like 1,4-dithiothreitol (DTT) at 1–5 mM in buffered solutions (pH 6–8) . Avoid repeated freeze-thaw cycles to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions) for this compound?

- Methodological Answer : Discrepancies often arise from solvent effects or proton exchange. Use DMSO-d as a solvent to stabilize amine protons and reduce exchange broadening. Validate computational models (e.g., DFT at B3LYP/6-311+G(d,p)) by comparing predicted chemical shifts with experimental NMR data. If inconsistencies persist, perform variable-temperature NMR to identify dynamic processes (e.g., rotational barriers of the ethyl group) .

Q. What computational modeling strategies are effective for predicting the reactivity of this compound in novel reactions?

- Methodological Answer : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify nucleophilic/electrophilic sites. Solvent effects can be modeled using the conductor-like polarizable continuum model (CPCM). For reaction pathway analysis, use intrinsic reaction coordinate (IRC) calculations to map transition states and intermediates .

Q. How can LC-MS be optimized to detect trace degradation products of this compound under varying pH conditions?

- Methodological Answer : Use a HILIC column for polar degradation products (e.g., disulfides or sulfonic acids) with a mobile phase of acetonitrile/ammonium acetate (pH 4.5–6.0). Employ electrospray ionization (ESI) in positive/negative switching mode for broad coverage. For quantification, spike samples with isotopically labeled internal standards (e.g., -analogs) to correct for matrix effects .

Applied Research Questions

Q. What in vitro models are suitable for assessing the biological activity of this compound derivatives?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., acetylcholinesterase or tyrosinase) due to the compound’s thiol and amine functional groups. Use fluorescence-based assays with substrates like acetylthiocholine iodide. For cytotoxicity screening, employ MTT assays in human cell lines (e.g., HEK293 or HepG2) at concentrations ≤100 µM to establish IC values .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound analogs?

- Methodological Answer : Systematically modify substituents (e.g., ethyl group → longer alkyl chains) and evaluate effects on bioactivity. Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., β-amyloid for Alzheimer’s research). Validate hypotheses with in vitro assays and correlate results with electronic parameters (Hammett σ constants) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.